3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride chemical properties
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride chemical properties
An In-Depth Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: Properties, Synthesis, and Applications
Executive Summary
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a non-canonical amino acid analogue of phenylalanine, has emerged as a pivotal tool in chemical biology, drug discovery, and materials science. Its unique structure, featuring a para-acetylphenyl side chain, provides a versatile chemical handle for bio-orthogonal modifications. This guide offers a comprehensive overview of its chemical properties, presents a representative synthetic pathway, details robust analytical characterization protocols, and explores its primary applications. For researchers and drug development professionals, this molecule represents a gateway to engineering novel proteins with tailored functions and developing next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).
Introduction and Significance
3-(4-Acetylphenyl)-2-aminopropanoic acid is a synthetic amino acid that has garnered significant attention for the unique chemical reactivity conferred by the ketone group on its phenyl ring. Unlike the 20 proteinogenic amino acids, its side chain can participate in selective, bio-orthogonal chemical reactions, allowing for the site-specific modification of proteins and other biomolecules.
The primary significance of this compound lies in its role as an unnatural amino acid (UAA) that can be genetically incorporated into proteins in both prokaryotic and eukaryotic systems.[1] This process, known as genetic code expansion, enables the introduction of the acetylphenylalanine residue at any desired position within a protein's sequence. The exposed ketone handle can then be used to attach a wide array of probes, drugs, or other functional moieties with high specificity, a technique that has revolutionized protein engineering and drug development.
This guide serves as a technical resource, consolidating the known physicochemical properties, outlining a practical synthetic approach, establishing protocols for quality control, and detailing the cutting-edge applications of this versatile molecule.
Physicochemical and Structural Properties
The fundamental properties of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride are crucial for its handling, storage, and application. It is most commonly supplied as the hydrochloride salt of the L-enantiomer, (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | [2] |
| Common Synonyms | 4-Acetyl-L-phenylalanine HCl; H-Phe(4-Ac)-OH.HCl; p-Acetyl-L-phenylalanine HCl | [1][2][3] |
| CAS Number | 20299-31-4 (for L-isomer HCl) | [1][2][3][4] |
| Molecular Formula | C11H14ClNO3 | [3][4][5][6] |
| Molecular Weight | 243.69 g/mol | [3][4][7] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)CN.Cl | [2] |
| InChIKey | TZRAOLAVYBTWGD-PPHPATTJSA-N | [2] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Pale yellow to brown solid | [3] |
| Solubility | Slightly soluble in Water, Methanol, and DMSO | [3] |
| Storage Conditions | Store under inert atmosphere at room temperature or -20°C for long-term stability | [3][6] |
| Boiling Point | 396.7±37.0 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.2±0.1 g/cm³ (Predicted) | [7] |
Computed Molecular Descriptors
Computational properties provide insight into the molecule's behavior in biological systems.
| Descriptor | Value | Source |
| Topological Polar Surface Area | 80.4 Ų | [5][7] |
| Rotatable Bond Count | 4 | [5][7] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5][7] |
| XLogP3 | 0.56 | [7] |
Representative Synthesis Pathway
The synthesis of non-canonical amino acids like 4-acetylphenylalanine requires precise control of stereochemistry to yield the biologically active L-enantiomer. While multiple routes exist, a common and effective strategy is the asymmetric alkylation of a chiral glycine enolate equivalent. This approach ensures high enantiomeric purity.
The causality behind this choice of pathway is its reliability and scalability. The use of a chiral auxiliary, such as a Schöllkopf auxiliary, establishes a stereocenter that directs the incoming electrophile to the correct face of the molecule, ensuring the desired (S)-configuration. Subsequent hydrolysis steps remove the auxiliary, liberating the target amino acid.
Caption: Representative workflow for the asymmetric synthesis of 4-acetylphenylalanine.
Experimental Protocol: Asymmetric Synthesis
-
Enolate Formation: Dissolve the chiral glycine equivalent in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the chiral enolate. The low temperature is critical to prevent side reactions and maintain the stability of the enolate.
-
Alkylation: In a separate flask, dissolve 4-(bromomethyl)acetophenone in dry THF. Slowly add this solution to the cold enolate solution. Allow the reaction to stir at -78 °C for several hours. The electrophilic benzyl bromide reacts with the nucleophilic enolate in an SN2 reaction, with the chiral auxiliary sterically directing the alkylation to form predominantly one diastereomer.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
Hydrolysis: Cleave the chiral auxiliary and hydrolyze the ester by refluxing the crude intermediate in aqueous acid (e.g., 6 M HCl). This step liberates the free amino acid as its hydrochloride salt.
-
Purification: The final product can be purified by recrystallization or chromatography to yield the pure L-isomer hydrochloride salt.
Analytical Characterization and Quality Control
To ensure the identity, purity, and stereochemical integrity of the compound, a multi-step analytical workflow is essential. This self-validating system confirms that the material meets the stringent requirements for research and development.
Caption: Standard analytical workflow for quality control validation.
Protocol 1: NMR Spectroscopy for Structural Verification
-
Objective: To confirm the covalent structure of the molecule.
-
Methodology:
-
Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Acquire a ¹H NMR spectrum. Expected signals include: a singlet for the acetyl methyl protons (~2.6 ppm), multiplets for the benzylic and α-protons, and doublets for the aromatic protons.[8]
-
Acquire a ¹³C NMR spectrum. Expected signals include peaks for the methyl carbon, the two carbonyl carbons (ketone and carboxylic acid), and the aromatic and aliphatic carbons.[8]
-
Validation: The observed chemical shifts, integration values, and coupling patterns must match the expected structure.
-
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
-
Objective: To verify the molecular weight of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the spectrum in positive ion mode.
-
Validation: The spectrum should show a prominent ion corresponding to the [M+H]⁺ of the free amino acid (C11H13NO3), with an expected m/z of approximately 208.09. The presence of this ion confirms the correct molecular mass.
-
Protocol 3: HPLC for Purity and Enantiomeric Excess Determination
-
Objective: To determine the chemical purity and the ratio of L- to D-enantiomers.
-
Methodology:
-
Chemical Purity: Use a reverse-phase (e.g., C18) HPLC column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile with a UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm). Purity is calculated by integrating the area of the product peak relative to all other peaks.
-
Enantiomeric Excess (e.e.): Use a chiral HPLC column (e.g., a cyclodextrin- or crown ether-based column) under isocratic conditions. The two enantiomers will have different retention times. The e.e. is calculated from the peak areas of the two enantiomers.
-
Validation: For research-grade material, chemical purity should be ≥95% and enantiomeric excess should be ≥99%.
-
Core Applications in Research and Development
The unique properties of 3-(4-Acetylphenyl)-2-aminopropanoic acid make it a powerful tool in multiple scientific domains.
Site-Specific Protein Modification via Genetic Code Expansion
The premier application is the site-specific incorporation of this UAA into a protein of interest. This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and an amber stop codon (UAG).
-
Mechanism: The host cell's translational machinery is reprogrammed. When the ribosome encounters a UAG codon in the mRNA, the orthogonal tRNA charged with 4-acetylphenylalanine inserts the UAA into the growing polypeptide chain.
-
Bio-orthogonal Ligation: The ketone handle on the incorporated UAA's side chain is chemically unique within the proteome. It can be selectively targeted with nucleophiles, such as hydroxylamines or hydrazides, to form stable oxime or hydrazone linkages, respectively. This allows for the precise attachment of:
-
Fluorescent dyes for imaging studies.
-
Polyethylene glycol (PEG) chains to improve protein pharmacokinetics.
-
Small-molecule drugs to create antibody-drug conjugates (ADCs).
-
Crosslinking agents to study protein-protein interactions.
-
Caption: Workflow for genetic incorporation and subsequent bio-orthogonal labeling.
Scaffolding in Medicinal Chemistry and Drug Discovery
Beyond protein engineering, the compound serves as a valuable building block for synthesizing novel small-molecule therapeutics.
-
Drug Scaffolding: The amino acid backbone provides a chiral scaffold, while the acetylphenyl group offers a point for chemical diversification. Derivatives of 3-[(4-Acetylphenyl)amino]propanoic acid have been identified as promising scaffolds for developing novel anticancer agents that target proteins like SIRT2 and EGFR.[8][9]
-
PROTAC and ADC Linkers: The molecule is used in the development of PROTACs and linkers for ADCs.[6] The amino acid portion can be integrated into a peptide linker, while the acetyl group can serve as an attachment point for either the warhead or the targeting ligand, demonstrating its modular utility in constructing complex therapeutic molecules.
Safety and Handling
While a full toxicological profile is not available, standard laboratory safety precautions should be observed.
-
GHS Hazard Statements: H228 (Flammable solid), H314 (Causes severe skin burns and eye damage).[3]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride is far more than a simple chemical reagent; it is an enabling technology. Its capacity for genetic encoding and bio-orthogonal reactivity provides researchers with an unprecedented level of control over protein structure and function. As a building block, it continues to find utility in the synthesis of innovative therapeutics. The continued exploration of this and other non-canonical amino acids will undoubtedly fuel further advances in medicine, biotechnology, and our fundamental understanding of biological systems.
References
-
iChemical. (n.d.). 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4. Retrieved from [Link]
-
Golcienė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2235. Retrieved from [Link]
-
MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
PubChem. (n.d.). Alanine, 3-(p-acetylphenyl)-, hydrochloride, L-. Retrieved from [Link]
-
LookChem. (2025). 3-(4-ACETYL-PHENYL)-2-AMINO-PROPIONIC ACID HYDROCHLORIDE | 22888-49-9. Retrieved from [Link]
Sources
- 1. 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | 20299-31-4 [chemicalbook.com]
- 2. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID 53487036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | 20299-31-4 [chemicalbook.com]
- 4. (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4 - iChemical [ichemical.com]
- 5. Page loading... [guidechem.com]
- 6. 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, 1360436-95-8 | BroadPharm [broadpharm.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
